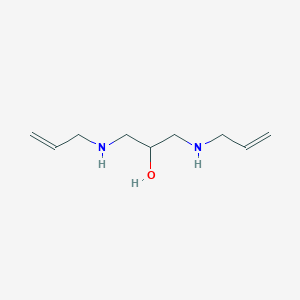
1,3-Bis(2-propen-1-ylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-propen-1-ylamino)-2-propanol is an organic compound with a unique structure that includes two allylamine groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-propen-1-ylamino)-2-propanol typically involves the reaction of allylamine with 1,3-dichloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by allylamine groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(2-propen-1-ylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated amine.
Substitution: The allylamine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst can be employed for reduction reactions.
Substitution: Electrophiles such as alkyl halides can react with the allylamine groups under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-propen-1-ylamino)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Bis(2-propen-1-ylamino)-2-propanol exerts its effects involves interactions with various molecular targets. The allylamine groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediamine: Similar structure but lacks the allylamine groups.
1,3-Diaminopropane: Contains two primary amine groups instead of allylamine groups.
2-Propen-1-amine: Contains a single allylamine group.
Uniqueness: 1,3-Bis(2-propen-1-ylamino)-2-propanol is unique due to the presence of two allylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Biologische Aktivität
1,3-Bis(2-propen-1-ylamino)-2-propanol, also known as a derivative of propanol with dual propenyl amino groups, has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural properties that may influence various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C9H16N2O with a molecular weight of approximately 168.24 g/mol. The compound features two propenyl groups attached to a central propanol backbone, which may enhance its reactivity and interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of propenylamines have been evaluated for their efficacy against various bacterial strains and fungi. The incorporation of the propenyl moiety is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against pathogens .
2. Antifungal Activity
A related study highlighted the antifungal properties of structurally similar bis-triazole compounds, which utilized a propanol moiety as a linker. These compounds demonstrated selective antifungal activity against yeast strains, suggesting that modifications in the amino groups can lead to enhanced antifungal potency .
3. Cytotoxicity
Preliminary cytotoxicity assays indicate that this compound may affect cell viability in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although detailed mechanistic studies are required to elucidate the pathways involved.
Case Studies
The biological activity of this compound is hypothesized to involve several mechanisms:
- Membrane Disruption: The lipophilic nature of the propenyl groups may facilitate disruption of microbial membranes.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in cell wall synthesis or metabolic pathways in fungi and bacteria.
- Apoptosis Induction: Activation of apoptotic pathways in cancer cells through modulation of signaling cascades.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,3-bis(prop-2-enylamino)propan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-3-5-10-7-9(12)8-11-6-4-2/h3-4,9-12H,1-2,5-8H2 |
InChI-Schlüssel |
NZLVWYSTFRNEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNCC(CNCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















